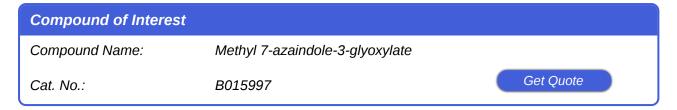


Physicochemical Properties of Methyl 7azaindole-3-glyoxylate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-azaindole-3-glyoxylate is a heterocyclic organic compound featuring a 7-azaindole core functionalized with a methyl glyoxylate group at the 3-position. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of Methyl 7-azaindole-3-glyoxylate, along with relevant experimental protocols and its role as a potential kinase inhibitor.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of **Methyl 7-azaindole-3-glyoxylate** are summarized below.



| Property | Value | Source |
|-------------------|--------------------------|--------|
| CAS Number | 357263-49-1 | [3] |
| Molecular Formula | C10H8N2O3 | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Melting Point | 170-172 °C | - |
| Boiling Point | 399.1 °C at 760 mmHg | - |
| Density | 1.392 g/cm ³ | - |
| рКа | 11.42 ± 0.40 (Predicted) | - |
| logP | 0.91860 | - |

Experimental Protocols

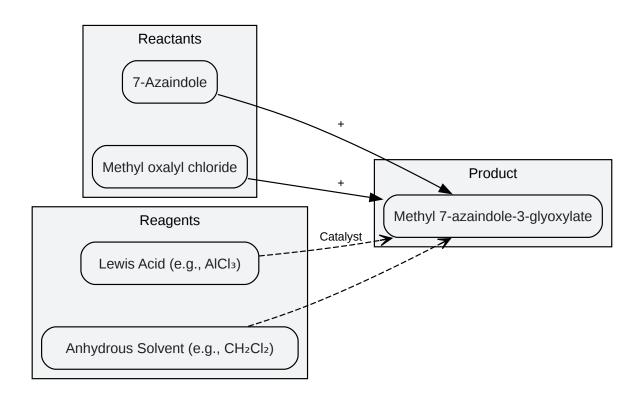
Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the probable synthetic route for **Methyl 7-azaindole-3-glyoxylate** and general methodologies for the determination of its key physicochemical properties.

Synthesis of Methyl 7-azaindole-3-glyoxylate

A plausible and efficient method for the synthesis of **Methyl 7-azaindole-3-glyoxylate** is the Friedel-Crafts acylation of 7-azaindole.[4][5][6] This electrophilic aromatic substitution reaction introduces the methyl glyoxylate moiety at the electron-rich C-3 position of the 7-azaindole ring.

Reaction Scheme:





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Caption: Synthesis of **Methyl 7-azaindole-3-glyoxylate** via Friedel-Crafts acylation.

Detailed Protocol:

- Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-azaindole and a Lewis acid catalyst (e.g., aluminum chloride) to an anhydrous solvent (e.g., dichloromethane).
- Reaction: Cool the mixture in an ice bath. Add a solution of methyl oxalyl chloride in the anhydrous solvent dropwise to the stirred suspension.
- Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by carefully adding crushed ice and a dilute acid solution.



- Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl 7-azaindole-3-glyoxylate.

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of **Methyl 7-azaindole-3-glyoxylate**.

Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[7][8]

Solubility Determination:

The thermodynamic solubility can be determined using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a specific pH) and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[4][9]

LogP (Octanol-Water Partition Coefficient) Determination:

The logP value can be determined using the shake-flask method. A solution of the compound in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is its logarithmic representation.[10][11]

Biological Context: Kinase Inhibition

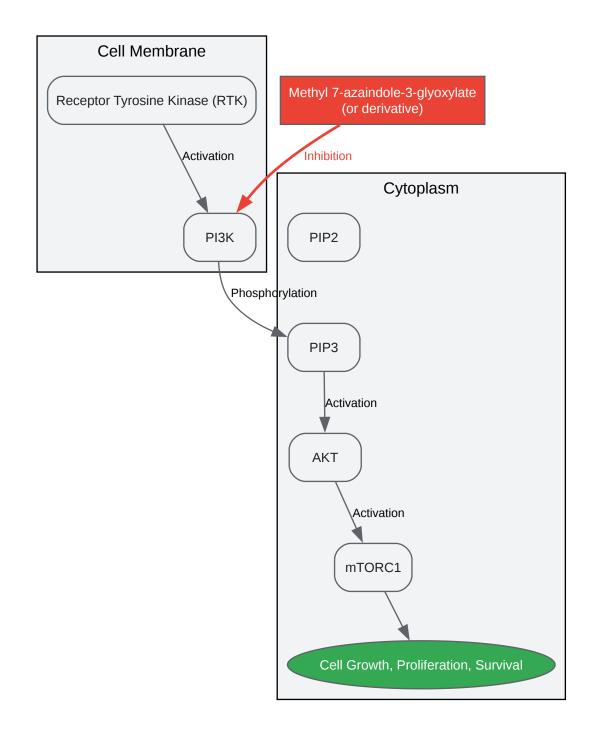


The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3][12] The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition. Derivatives of 7-azaindole have shown potent inhibitory activity against various kinases, including those in the PI3K/AKT/mTOR and FGFR signaling pathways.[1][13]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.





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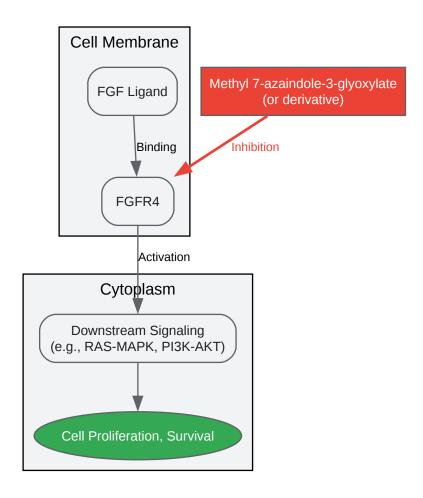
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in



certain cancers.



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Caption: Inhibition of the FGFR4 signaling pathway by a 7-azaindole derivative.

Conclusion

Methyl 7-azaindole-3-glyoxylate possesses a molecular framework that is of significant interest to the fields of medicinal chemistry and drug development. Its physicochemical properties suggest it is a viable starting point for the design of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility via established methods like the Friedel-Crafts acylation, coupled with the potential to modulate key signaling pathways, underscores the importance of this and related 7-azaindole derivatives in the ongoing search for new and effective treatments for a range of diseases, including cancer. Further investigation into the



specific biological targets and a comprehensive evaluation of its ADME and toxicological profile are warranted to fully elucidate its therapeutic potential.

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